molecular formula C8H6Cl4 B14647232 1,2,3,4-Tetrachloro-5-(propan-2-ylidene)cyclopenta-1,3-diene CAS No. 54624-22-5

1,2,3,4-Tetrachloro-5-(propan-2-ylidene)cyclopenta-1,3-diene

Cat. No.: B14647232
CAS No.: 54624-22-5
M. Wt: 243.9 g/mol
InChI Key: GVBJYWMARPVQML-UHFFFAOYSA-N
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Description

1,2,3,4-Tetrachloro-5-(propan-2-ylidene)cyclopenta-1,3-diene is a chemical compound known for its unique structure and properties It is a derivative of cyclopenta-1,3-diene, with four chlorine atoms and a propan-2-ylidene group attached to the cyclopentadiene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3,4-Tetrachloro-5-(propan-2-ylidene)cyclopenta-1,3-diene typically involves the chlorination of cyclopenta-1,3-diene followed by the introduction of the propan-2-ylidene group. The reaction conditions often require the use of chlorinating agents such as chlorine gas or sulfuryl chloride, and the reactions are usually carried out under controlled temperatures to ensure selective chlorination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a multi-step process that includes the initial chlorination of cyclopenta-1,3-diene, followed by purification and further chemical modifications to introduce the propan-2-ylidene group. The process may be optimized for large-scale production by using continuous flow reactors and advanced separation techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1,2,3,4-Tetrachloro-5-(propan-2-ylidene)cyclopenta-1,3-diene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.

    Reduction: Reduction reactions can lead to the removal of chlorine atoms or the reduction of the double bond.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides, while reduction can produce dechlorinated or hydrogenated derivatives.

Scientific Research Applications

1,2,3,4-Tetrachloro-5-(propan-2-ylidene)cyclopenta-1,3-diene has several scientific research applications:

    Chemistry: It is used as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials.

Mechanism of Action

The mechanism of action of 1,2,3,4-Tetrachloro-5-(propan-2-ylidene)cyclopenta-1,3-diene involves its interaction with molecular targets through its reactive chlorine atoms and double bond. These interactions can lead to the formation of covalent bonds with nucleophilic sites in biological molecules, potentially disrupting normal cellular functions. The exact pathways and molecular targets are still under investigation, but the compound’s reactivity suggests it may interfere with key biochemical processes.

Comparison with Similar Compounds

Similar Compounds

    1,2,3,4-Tetrachlorocyclopenta-1,3-diene: Similar structure but lacks the propan-2-ylidene group.

    1,2,3,4-Tetrachloro-5-methylcyclopenta-1,3-diene: Similar structure with a methyl group instead of the propan-2-ylidene group.

    1,2,3,4-Tetrachloro-5-ethylidenecyclopenta-1,3-diene: Similar structure with an ethylidene group instead of the propan-2-ylidene group.

Uniqueness

1,2,3,4-Tetrachloro-5-(propan-2-ylidene)cyclopenta-1,3-diene is unique due to the presence of the propan-2-ylidene group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications in research and industry.

Properties

CAS No.

54624-22-5

Molecular Formula

C8H6Cl4

Molecular Weight

243.9 g/mol

IUPAC Name

1,2,3,4-tetrachloro-5-propan-2-ylidenecyclopenta-1,3-diene

InChI

InChI=1S/C8H6Cl4/c1-3(2)4-5(9)7(11)8(12)6(4)10/h1-2H3

InChI Key

GVBJYWMARPVQML-UHFFFAOYSA-N

Canonical SMILES

CC(=C1C(=C(C(=C1Cl)Cl)Cl)Cl)C

Origin of Product

United States

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